![molecular formula C8H11N3O4S B14377335 N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide CAS No. 88413-07-4](/img/structure/B14377335.png)
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is a chemical compound with the molecular formula C8H11N3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, protein misfolding, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Methylamino)propyl]methanesulfonamide
- N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide
Comparison
Compared to similar compounds, N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is unique due to its specific nitro and sulfonamide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
88413-07-4 |
|---|---|
Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-[3-(methylamino)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7-5-6(10-16(2,14)15)3-4-8(7)11(12)13/h3-5,9-10H,1-2H3 |
InChI Key |
ORGQHMQVTBONSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)NS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)

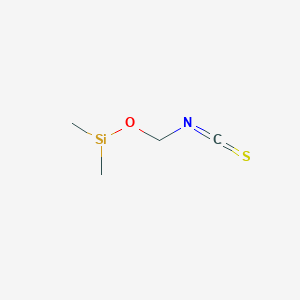
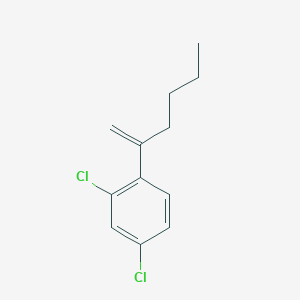
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
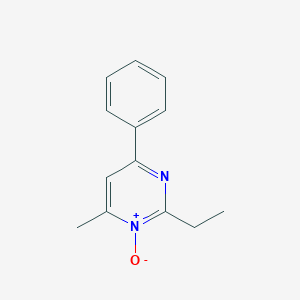
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
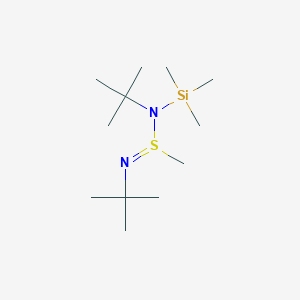
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
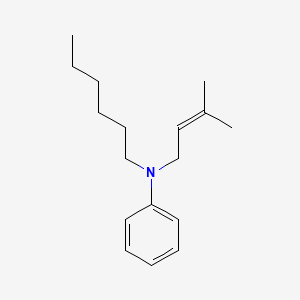
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)

amino}ethan-1-ol](/img/structure/B14377331.png)
